bpV(pic)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

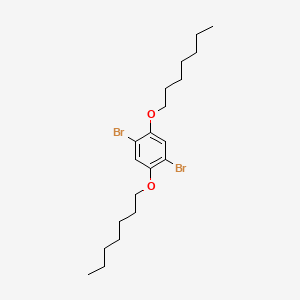

bpV(pic) is a bisperoxovanadium inhibitor of protein phosphotyrosine phosphatases with selectivity for phosphatase and tensin homolog (PTEN), a tumor suppressor phosphatase involved in cell cycle regulation . It has been used in cell culture treatment to study the route of activation of multiple pathways required for human endogenous retroviruses (HERV) transcription .

Synthesis Analysis

A study has shown that a composite scaffold consisting of an acellular spinal cord (ASC) scaffold and incorporated bpV(pic) loaded poly (lactic-co-glycolic acid) (PLGA) microspheres was developed . The bpV(pic)/PLGA/ASC scaffolds showed excellent biocompatibility and promoted the viability of neural stem cells and axonal growth in vitro .

Chemical Reactions Analysis

bpV(pic) has been reported to have neuroprotective effects in several central nervous system injury/disease models . It has been used in cell culture treatment to study the route of activation of multiple pathways required for HERV transcription .

Physical and Chemical Properties Analysis

bpV(pic) is a faintly yellow to dark yellow powder . It is soluble in water at 20 mg/mL and should be stored at -20°C, protected from light . Its empirical formula is K2VOO2O2C6H4NO2 · 2H2O and its molecular weight is 367.27 .

科学的研究の応用

脳虚血における神経保護

bpV(pic)は、脳虚血-再灌流障害における神経保護剤として同定されています。これは、PTENの阻害とERK 1/2シグナル伝達経路の活性化を通じてその効果を発揮します。 この二重の作用は、神経細胞死に対する保護をもたらし、脳卒中動物の機能回復を助けます .

網膜剥離治療

眼科の分野では、bpV(pic)は、網膜剥離(RD)によって引き起こされる光受容体のアポトーシスの治療において有望な結果を示しています。 PTENを阻害することにより、bpV(pic)はPI3K/Akt経路を再活性化し、光受容体のアポトーシスを減衰させ、網膜の厚さを維持できます .

細胞シグナル伝達研究

bpV(pic)は、ヒト内在性レトロウイルス(HERV)の転写に必要とされる複数の経路の活性化経路を研究するために使用されます。 この応用は、ヒトゲノム内の潜在ウイルスを調節する理解に不可欠です .

作用機序

Target of Action

The primary target of bpV(pic) is Phosphatase and Tensin Homolog (PTEN) . PTEN is a tumor suppressor phosphatase involved in cell cycle regulation . It plays a crucial role in mediating intracellular signaling of cell proliferation and survival .

Mode of Action

bpV(pic) specifically inhibits PTEN . It contains a polar side chain, which makes it a preferred inhibitor over its parent compound, which targets several other phosphatases . The inhibition of PTEN by bpV(pic) leads to the upregulation of downstream PI3K/Akt signaling .

Biochemical Pathways

The inhibition of PTEN by bpV(pic) leads to the activation of the PI3K/Akt signaling pathway . This pathway plays a key role in cell survival and growth. Interestingly, the activation of ERK 1/2, another important signaling pathway, by bpV(pic) is also observed, and this activation is independent of the inhibition of PTEN .

Pharmacokinetics

It’s known that bpv(pic) can be used in cell culture treatments , suggesting that it can be absorbed and distributed in the body. More research would be needed to fully understand the pharmacokinetics of bpV(pic).

Result of Action

bpV(pic) has been shown to have significant neuroprotective effects. For example, it has been used to treat models of neurological injury, where it demonstrated significant effects on motor neuron (MN) survival . In a study involving a mouse model of Amyotrophic Lateral Sclerosis (ALS), treatment with bpV(pic) significantly ameliorated ventral horn motor neuron loss and increased neuromuscular innervation .

Action Environment

The environment can influence the action, efficacy, and stability of bpV(pic). For instance, in the context of neurological injury or disease, the presence of factors such as oxidative stress, inflammation, and excitotoxicity can influence the effectiveness of bpV(pic) . .

Safety and Hazards

生化学分析

Biochemical Properties

bpV(pic) plays a significant role in biochemical reactions, particularly as a PTEN inhibitor . It interacts with enzymes such as Akt and ERK1/2, proteins that are crucial in cell survival and proliferation . The nature of these interactions involves the inhibition of PTEN, leading to the upregulation of phosphorylated Akt (p-Akt) and ERK1/2 (p-ERK 1/2) .

Cellular Effects

bpV(pic) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, bpV(pic) has been shown to protect against oxygen-glucose deprivation (OGD)-induced neuronal death and promote the functional recovery of stroke animals through PTEN inhibition and ERK 1/2 activation .

Molecular Mechanism

The molecular mechanism of action of bpV(pic) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting PTEN, bpV(pic) increases the levels of p-Akt and p-ERK 1/2, thereby promoting cell survival and proliferation .

Temporal Effects in Laboratory Settings

It has been shown to confer neuroprotection in cerebral ischemia injury, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of bpV(pic) at different dosages in animal models have not been fully explored. Its neuroprotective effects suggest that it may have a dose-dependent impact on neuronal survival .

Metabolic Pathways

bpV(pic) is involved in the PI3K/Akt signaling pathway, a critical metabolic pathway in cells . It interacts with enzymes such as PTEN and Akt, influencing metabolic flux and metabolite levels .

Transport and Distribution

Given its role in cellular signaling pathways, it is likely to be widely distributed within cells .

Subcellular Localization

Given its role in the PI3K/Akt signaling pathway, it is likely to be found in regions of the cell where this pathway is active .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of bpV(pic) involves the reaction of bis(1,10-phenanthroline)(picolinato)oxovanadium(IV) with hydrogen peroxide in the presence of picolinic acid.", "Starting Materials": [ "Bis(1,10-phenanthroline)(picolinato)oxovanadium(IV)", "Hydrogen peroxide", "Picolinic acid" ], "Reaction": [ "Step 1: Dissolve Bis(1,10-phenanthroline)(picolinato)oxovanadium(IV) and picolinic acid in dichloromethane.", "Step 2: Add hydrogen peroxide dropwise to the mixture while stirring at room temperature.", "Step 3: Continue stirring the mixture for several hours until the reaction is complete.", "Step 4: Extract the product with dichloromethane and dry over anhydrous magnesium sulfate.", "Step 5: Purify the product by column chromatography and obtain bpV(pic) as a yellow powder." ] } | |

CAS番号 |

148556-27-8 |

分子式 |

C6H8K2NO9V-3 |

分子量 |

367.266 |

IUPAC名 |

dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate |

InChI |

InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1 |

InChIキー |

PEYZFTZGLJFPRG-UHFFFAOYSA-M |

SMILES |

C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+] |

同義語 |

Bisperoxovanadium(pic) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bpV(pic)?

A1: bpV(pic) acts as a potent inhibitor of protein tyrosine phosphatases (PTPs). [, ] PTPs play a crucial role in regulating various cellular processes, including cell growth, differentiation, and signaling pathways. By inhibiting PTPs, bpV(pic) can modulate these processes, leading to diverse downstream effects. [, , , ]

Q2: How does bpV(pic) exert its insulin-mimetic effects?

A2: bpV(pic) mimics insulin's action by inhibiting the dephosphorylation of insulin receptors. [] This inhibition leads to prolonged activation of the insulin receptor signaling pathway, promoting glucose uptake and glycogen synthesis. [, ]

Q3: What is the role of the PI3K/Akt pathway in bpV(pic)'s mechanism of action?

A3: bpV(pic) has been shown to activate the PI3K/Akt signaling pathway, a crucial pathway involved in cell survival, growth, and proliferation. [, , , , , , , ] This activation is thought to contribute to its neuroprotective effects observed in various models. [, , , ]

Q4: Does bpV(pic) influence nitric oxide (NO) production?

A4: Yes, studies have shown that bpV(pic) can increase interferon-γ-induced nitric oxide generation in macrophages, potentially through the ERK pathway and AP-1 activation. [, ] This modulation of NO production is significant due to NO's role in immune responses and cell signaling.

Q5: What is the molecular formula and weight of bpV(pic)?

A5: The molecular formula of bpV(pic) is C6H4NO7VK2, and its molecular weight is 351.3 g/mol. []

Q6: What spectroscopic techniques are used to characterize bpV(pic)?

A6: Various spectroscopic methods are used to characterize bpV(pic), including 1H NMR, 13C NMR, 51V NMR, Infrared Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). [, , ] These techniques provide information about the compound's structure, bonding properties, and stability in solution.

Q7: How does the ancillary ligand in bpV(pic) influence its activity?

A7: The ancillary ligand, picolinate, appears to play a role in tissue targeting, affecting the compound's potency in different tissues. [] For instance, bpV(pic) effectively stimulates glycogen synthesis in skeletal muscle, whereas its analogue bpV(phen) does not, suggesting tissue-specific effects related to the ancillary ligand. []

Q8: What is known about the stability of bpV(pic) in solution?

A8: bpV(pic) exhibits varying stability in aqueous solutions depending on factors like pH, temperature, and the presence of other ions. [, ] Research suggests that the ancillary ligand and its coordination with the vanadium center play a role in its stability.

Q9: How do different ligands affect the stability of bpV(pic) analogues?

A9: Studies comparing bpV(pic) with analogues like bpV(phen) and bpV(oxa) show that the nature of the ancillary ligand significantly influences their stability in aqueous solutions. [] This difference in stability is likely due to variations in the steric hindrance and electronic properties of the ligands affecting the complex's structure and its susceptibility to hydrolysis. [, ]

Q10: What are the potential therapeutic applications of bpV(pic)?

A10: Research suggests potential therapeutic applications for bpV(pic) in treating:

- Neurological diseases: It has shown neuroprotective effects in models of spinal cord injury, [, , , ] Alzheimer's disease, [] retinal detachment, [] and traumatic brain injury. []

- Metabolic disorders: Its insulin-mimetic properties make it a potential candidate for treating diabetes. [, , ]

- Wound healing: Studies suggest it may accelerate wound healing in corneal epithelium and endothelium. [, ]

- Infectious diseases: It has shown protective effects against Leishmania infection in murine models. []

Q11: Are there any concerns regarding the use of bpV(pic) in therapeutic applications?

A11: While promising, bpV(pic)'s therapeutic potential requires further investigation. Some concerns include:

- Off-target effects: As a potent PTP inhibitor, it can potentially affect various cellular processes, leading to unintended consequences. []

- Toxicity: While some studies have shown promising safety profiles, more comprehensive toxicological studies are needed. []

- Drug delivery: Efficient delivery to target tissues while minimizing systemic exposure remains a challenge. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)